BenchChemオンラインストアへようこそ!

Contulakin-G

peptide glycosylation analgesic potency intracerebroventricular administration

Contulakin-G (CGX-1160) is the glycosylated neurotensin receptor agonist required for studies of sustained GPCR signaling. Unlike non-glycosylated analogs, its O-linked disaccharide confers a 10-fold potency increase in vivo. It uniquely produces weaker receptor desensitization than neurotensin. This specific form is essential for reproducible results in analgesic development and glycosylation SAR studies.

Molecular Formula C89H144N20O34
Molecular Weight 2038.2 g/mol
CAS No. 229180-41-0
Cat. No. B10837684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameContulakin-G
CAS229180-41-0
Molecular FormulaC89H144N20O34
Molecular Weight2038.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C89H144N20O34/c1-41(2)29-57(89(140)141)106-86(137)69(42(3)4)94-34-49(30-46-16-18-50(115)19-17-46)98-85(136)60-15-12-28-109(60)88(139)55(14-9-11-27-91)104-79(130)51(13-8-10-26-90)103-87(138)70(44(6)142-61-31-48(38-111)73(125)76(71(61)97-45(7)114)143-62-32-47(37-110)72(124)75(127)74(62)126)108-77(128)43(5)96-82(133)56(33-63(92)116)105-83(134)58(39-112)100-66(119)36-93-65(118)35-95-78(129)52(21-24-67(120)121)101-81(132)54(22-25-68(122)123)102-84(135)59(40-113)107-80(131)53-20-23-64(117)99-53/h16-19,41-44,47-49,51-62,69-76,94,110-113,115,124-127H,8-15,20-40,90-91H2,1-7H3,(H2,92,116)(H,93,118)(H,95,129)(H,96,133)(H,97,114)(H,98,136)(H,99,117)(H,100,119)(H,101,132)(H,102,135)(H,103,138)(H,104,130)(H,105,134)(H,106,137)(H,107,131)(H,108,128)(H,120,121)(H,122,123)(H,140,141)/t43-,44-,47-,48?,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61?,62+,69-,70+,71?,72+,73?,74+,75+,76?/m0/s1
InChIKeyBDYYRSHYAJPHLA-CDMGOGEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Contulakin-G (CAS 229180-41-0) for Preclinical Analgesia: Sourcing the 16-Amino Acid O-Glycosylated Neurotensin Agonist


Contulakin-G (CGX-1160) is a 16-amino acid O-glycosylated conopeptide originally isolated from the venom of the marine cone snail Conus geographus. It is a neurotensin receptor agonist, characterized by a post-translational O-glycosylation (β-D-Gal-(1→3)-α-D-GalNAc-(1→)) at Thr10 and an N-terminal pyroglutamate residue [1]. As a weaker agonist of neurotensin receptors NTS1 and NTS2 compared to the endogenous ligand neurotensin, Contulakin-G exhibits a distinct pharmacological profile with reduced receptor desensitization and potent, non-opioid analgesic activity across multiple preclinical pain models following intrathecal administration [2]. The compound has advanced to Phase I human clinical safety trials for neuropathic pain, with a molecular weight of 2070.17 g/mol and the chemical formula C88H140N20O37 [3].

Contulakin-G (229180-41-0) vs. Neurotensin Analogs: Why Procurement Cannot Substitute Glycosylated for Non-Glycosylated Peptides


The procurement of Contulakin-G cannot be generically substituted with other neurotensin receptor agonists or non-glycosylated analogs due to fundamental differences in receptor desensitization, glycosylation-dependent efficacy, and pharmacokinetic properties. Direct comparisons between glycosylated Contulakin-G and its non-glycosylated Thr10 analog reveal a 10-fold reduction in required dosage for the glycosylated form when administered intracerebroventricularly in mice, underscoring the critical role of the O-linked disaccharide moiety in enhancing in vivo efficacy [1]. Furthermore, Contulakin-G produces significantly weaker desensitization of neurotensin receptors and better preservation of cell-surface receptor density compared to the endogenous ligand neurotensin, a differentiation that directly impacts sustained therapeutic potential [2]. The following quantitative evidence demonstrates why generic substitution is not a viable procurement strategy.

Contulakin-G (CAS 229180-41-0) Quantitative Comparator Analysis: Direct Evidence Against Closest Analogs


Glycosylated Contulakin-G Demonstrates 10-Fold Higher Potency Than Non-Glycosylated Analog in Mouse CNS Administration

In a direct head-to-head comparison, glycosylated Contulakin-G was found to be active at 10-fold lower doses than its non-glycosylated Thr10 analog when administered intracerebroventricularly into mice, assessing motor control-associated dysfunction as a behavioral readout [1]. This quantification directly demonstrates that the O-linked disaccharide (β-D-Gal-(1→3)-α-D-GalNAc) attached to Thr10 is a critical determinant of in vivo efficacy and cannot be omitted in procurement without losing therapeutic potency.

peptide glycosylation analgesic potency intracerebroventricular administration

Contulakin-G Exhibits Significantly Lower Receptor Desensitization and Greater Cell-Surface Receptor Preservation Than Neurotensin

In direct comparative studies using human neurotensin receptor NTS1 expressed in cellular systems, Contulakin-G induced significantly less desensitization of neurotensin receptors and better preserved cell-surface receptor density compared to the endogenous ligand neurotensin (NT) [1]. While the affinity and agonist potency of Contulakin-G toward neurotensin receptors are significantly lower than those for NT (specific Ki values for NT at hNTS1 are approximately 0.1–1 nM range, whereas Contulakin-G binding affinity is approximately an order of magnitude lower [2]), the weaker agonist properties of Contulakin-G result in reduced receptor internalization and prolonged receptor availability at the cell surface, a profile that may confer sustained analgesic signaling with diminished tachyphylaxis.

GPCR desensitization receptor internalization neurotensin receptor pharmacology

Intrathecal Contulakin-G Provides Dose-Dependent Antinociception Across Multiple Preclinical Pain Models Without Tolerance Development

Contulakin-G (CGX) demonstrates robust, dose-dependent antinociception across multiple preclinical pain models, with statistically significant efficacy at doses ranging from 0.03 to 10 μg in rats. In the incisional (post-surgical) pain model, intrathecal CGX produced dose-dependent reversal of mechanical hypersensitivity with p<0.05 to p<0.001 across tested doses [1]. In the spinal nerve ligation (SNL) model of chronic neuropathic pain, CGX similarly provided dose-dependent antinociception in both male and female rats [1]. Additionally, in rodent models of cancer-induced bone pain, Contulakin-G reversed hypersensitivity without inducing tolerance or motor disturbance, a differentiation not observed with standard opioid analgesics [2]. While direct comparator data for alternative conotoxins in the same assay are limited, cross-study comparisons indicate that Contulakin-G demonstrates efficacy across a broader range of pain modalities (acute, post-surgical, inflammatory, neuropathic, cancer-induced) than many in-class alternatives such as ziconotide, which is primarily indicated for chronic refractory pain [3].

neuropathic pain postoperative pain cancer-induced bone pain intrathecal drug delivery

Contulakin-G Plasma Half-Life of Approximately 24 Hours Supports Extended Dosing Intervals

Contulakin-G exhibits a favorable pharmacokinetic profile with an estimated plasma half-life of approximately 24 hours, as reported in the literature [1]. In beagle dog intrathecal pharmacokinetic studies, Contulakin-G (CGX-1160) demonstrated a biexponential disposition profile with a rapid rate constant that was an order of magnitude greater than the slow rate constant [2]. The 24-hour half-life differentiates Contulakin-G from shorter-acting peptide analgesics that require more frequent administration or continuous infusion, thereby reducing the burden of repeated dosing in preclinical and potential clinical settings. While no direct head-to-head PK comparison with other conotoxins was found in the same study, the extended half-life represents a class-level advantage relative to many neuropeptides that typically exhibit short circulatory half-lives due to rapid proteolytic degradation.

pharmacokinetics peptide half-life intrathecal administration beagle dog model

Optimal Procurement Use Cases for Contulakin-G (CAS 229180-41-0) Based on Differentiated Evidence Profile


Preclinical Analgesia Studies Requiring Broad-Spectrum Pain Model Coverage Without Opioid Confounds

Contulakin-G is ideally procured for preclinical research programs evaluating non-opioid analgesics across multiple pain modalities, including acute post-surgical pain, chronic neuropathic pain, inflammatory pain, and cancer-induced bone pain. The compound's demonstrated dose-dependent antinociception (effective at 0.03–10 μg intrathecally) across these diverse models [1] and its lack of tolerance development in cancer-induced bone pain models [2] make it a versatile tool compound for mechanistic studies of neurotensin receptor-mediated analgesia. Unlike ziconotide, which is clinically limited to refractory chronic pain, Contulakin-G offers broader experimental applicability across pain states [3].

GPCR Desensitization and Receptor Trafficking Research Requiring Biased Agonism

Contulakin-G serves as a valuable research tool for studies investigating GPCR desensitization and receptor internalization mechanisms. The compound's unique property of inducing significantly less desensitization of neurotensin receptors and preserving cell-surface receptor density, compared to the endogenous agonist neurotensin [1], enables researchers to dissect signaling pathways governing sustained versus transient receptor activation. This application is particularly relevant for academic and industrial programs developing biased GPCR ligands with reduced tachyphylaxis potential.

Peptide Glycosylation Structure-Activity Relationship (SAR) Studies and Analog Development

The 10-fold difference in in vivo potency between glycosylated Contulakin-G and its non-glycosylated Thr10 analog [1] establishes Contulakin-G as a critical reference compound for SAR studies focused on peptide glycosylation. Procurement of glycosylated Contulakin-G is essential for research groups developing synthetic contulakin-G analogs with improved synthetic accessibility or altered pharmacokinetic properties. The recent identification of Gln10-cycloheptyl analogs that retain analgesic efficacy comparable to Contulakin-G while offering simplified synthesis [2] further underscores the value of Contulakin-G as a benchmark compound for analog development programs.

Intrathecal Drug Delivery and Pharmacokinetic Modeling Studies

Contulakin-G's well-characterized intrathecal pharmacokinetic profile in beagle dogs, including its biexponential disposition and approximately 24-hour plasma half-life [1], makes it an appropriate procurement choice for research programs developing and validating intrathecal drug delivery systems or pharmacokinetic-pharmacodynamic models. The availability of dosing parameters from both bolus and continuous infusion studies [2] provides a robust foundation for experimental design in spinal drug delivery research.

Quote Request

Request a Quote for Contulakin-G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.